ETHYL 5'-CYANO-6'-(ETHYLSULFANYL)-2'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE
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Overview
Description
ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE is a complex organic compound belonging to the bipyridine family. Bipyridines are known for their ability to form stable complexes with various metals, making them valuable in coordination chemistry and materials science
Preparation Methods
The synthesis of ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE involves several steps. One common method includes the reaction of 3-aryl-1-(pyridin-2-yl)prop-2-en-1-ones (azachalcones) with malononitrile dimer . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as 1,4-diazabicyclo[2,2,2]octane (DABCO) to achieve high yields . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity.
Chemical Reactions Analysis
ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound’s cyano and ethylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Known for its strong metal-binding properties and use in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and materials chemistry.
3,4’-Bipyridine: Includes compounds like milrinone and amrinone, which are used as phosphodiesterase inhibitors with cardiotonic and hypotensive activities.
Properties
IUPAC Name |
ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-3-27-22(26)19-18(16-11-8-12-24-14-16)17(13-23)21(28-4-2)25-20(19)15-9-6-5-7-10-15/h5-12,14,18,25H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKRUHFBWXBHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN=CC=C2)C#N)SCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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